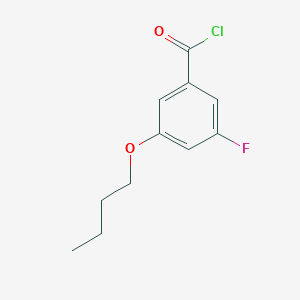

3-n-Butoxy-5-fluorobenzoyl chloride

Description

Significance of Aryl Acyl Halides as Activated Carboxylic Acid Derivatives in Contemporary Organic Chemistry

Aryl acyl halides, a subclass of acyl halides where the acyl group is attached to an aromatic ring, are pivotal reagents in modern organic chemistry. google.combldpharm.com They serve as "activated" forms of carboxylic acids, meaning they are significantly more reactive towards nucleophilic attack. google.combldpharm.com The high reactivity stems from the presence of two electron-withdrawing groups attached to the carbonyl carbon: the oxygen atom and the halogen atom. This creates a significant partial positive charge on the carbonyl carbon, making it an excellent electrophile. google.com

This enhanced reactivity allows aryl acyl halides to readily participate in a variety of crucial chemical transformations that are difficult to achieve with the parent carboxylic acids. These reactions include:

Esterification: Reaction with alcohols to form esters. bldpharm.comuni.lu

Amidation: Reaction with amines to form amides. bldpharm.comuni.lu

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. arkat-usa.org

These fundamental reactions are cornerstones of synthetic organic chemistry, enabling the construction of a vast array of organic molecules, from pharmaceuticals and agrochemicals to polymers and dyes. orgsyn.orgchemicalbook.com

Role of Substituted Benzoyl Chlorides in Complex Molecular Architectures and Intermediate Synthesis

Substituted benzoyl chlorides, which are benzoyl chloride molecules bearing additional functional groups on the benzene (B151609) ring, are of particular importance as building blocks in the synthesis of complex molecules. google.comnih.gov The nature and position of these substituents can profoundly influence the reactivity of the acyl chloride and introduce specific functionalities into the target molecule.

For instance, the electronic properties of the substituents (electron-donating or electron-withdrawing) can modulate the electrophilicity of the carbonyl carbon, thereby fine-tuning the reactivity of the benzoyl chloride. rsc.org Furthermore, the substituents themselves can serve as handles for further chemical modifications, allowing for the stepwise construction of intricate molecular frameworks. This strategic use of substituted benzoyl chlorides is a common tactic in the synthesis of pharmaceuticals, where specific substitution patterns on an aromatic ring are often crucial for biological activity. nih.gov

Contextualization of 3-n-Butoxy-5-fluorobenzoyl chloride within the Landscape of Fluorinated and Alkoxy-Substituted Benzoyl Systems

This compound is a disubstituted benzoyl chloride that features both a fluorine atom and an n-butoxy group on the aromatic ring. The presence of these two distinct substituents is expected to impart unique properties and reactivity to the molecule.

Fluorine Substitution: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon, potentially enhancing the reactivity of the acyl chloride towards nucleophiles compared to unsubstituted benzoyl chloride. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

The specific 3,5-substitution pattern places the fluorine and n-butoxy groups meta to the benzoyl chloride functionality. This positioning primarily influences the electronic environment of the reactive center through inductive effects.

The synthesis of this compound would typically proceed from its corresponding carboxylic acid, 3-n-butoxy-5-fluorobenzoic acid. This transformation is commonly achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

While specific research on this compound is limited in publicly accessible literature, its structure suggests its utility as a specialized building block in the synthesis of complex molecules where the combined electronic and steric effects of the fluoro and butoxy groups are desired to achieve a specific chemical transformation or to impart particular properties to the final product.

Physicochemical Properties of this compound and its Precursor

| Property | This compound | 3-n-Butoxy-5-fluorobenzoic acid |

| CAS Number | 1443348-95-5 chemicalbook.com | 1443311-12-3 chemicalbook.combldpharm.com |

| Molecular Formula | C₁₁H₁₂ClFO₂ | C₁₁H₁₃FO₃ |

| Molecular Weight | 230.66 g/mol | 212.21 g/mol |

| Appearance | Not available | Not available |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Density | Not available | Not available |

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Benzoyl chloride | C₇H₅ClO | 140.57 | 98-88-4 |

| 3-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 uni.lu | 1711-07-5 uni.lu |

| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 618-46-2 |

| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 1711-09-7 |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 wikipedia.org | 456-22-4 wikipedia.org |

| 3-(tert-Butoxy)-5-fluorobenzoic acid | C₁₁H₁₃FO₃ | 212.21 bldpharm.comuni.lu | 1369915-63-8 bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-butoxy-5-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO2/c1-2-3-4-15-10-6-8(11(12)14)5-9(13)7-10/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRBPRXBISCYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 3 N Butoxy 5 Fluorobenzoyl Chloride Reactivity

Nucleophilic Acyl Substitution Mechanisms of Benzoyl Chlorides

The hallmark reaction of benzoyl chlorides is nucleophilic acyl substitution, a process that underpins their synthetic utility. This transformation allows for the substitution of the chloro group with a variety of nucleophiles, leading to the formation of esters, amides, and other carboxylic acid derivatives. researchgate.netdalalinstitute.comacs.org

Elucidation of the Addition-Elimination Pathway in Acyl Chloride Reactions

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. wikipedia.orgchegg.comutexas.edu The reaction commences with the nucleophilic attack on the electrophilic carbonyl carbon of the benzoyl chloride. This initial addition step breaks the carbon-oxygen π-bond, leading to the formation of a transient, sp³-hybridized tetrahedral intermediate. researchgate.netresearchgate.net

The general mechanism can be depicted as follows:

Step 1: Addition. A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. chegg.com

Step 2: Elimination. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride leaving group. chegg.com

Characterization of Tetrahedral Intermediates in Acyl Transfer Reactions

While tetrahedral intermediates in acyl transfer reactions are typically fleeting, their existence is supported by a wealth of kinetic and spectroscopic evidence. libretexts.orgstackexchange.com In some cases, particularly with highly reactive acylating agents and specific nucleophiles, these intermediates can be detected and characterized using techniques such as NMR spectroscopy. slideshare.netwikipedia.org The stability and lifetime of the tetrahedral intermediate are influenced by the nature of the acyl group, the nucleophile, and the leaving group. For benzoyl chlorides, the strong electron-withdrawing nature of the carbonyl group and the excellent leaving group ability of the chloride ion generally lead to a very short-lived intermediate.

Influence of Fluoro and n-Butoxy Substituents on Reaction Kinetics and Chemoselectivity

The presence of the 3-n-butoxy and 5-fluoro substituents on the benzene (B151609) ring of benzoyl chloride is expected to significantly modulate its reactivity through a combination of electronic and steric effects. These effects can influence the rate of reaction (kinetics) and the preference for reaction at one site over another in the presence of multiple functional groups (chemoselectivity).

Electronic Effects on Carbonyl Electrophilicity and Reaction Rates

The electronic influence of a substituent on the reactivity of a benzene derivative can be quantitatively assessed using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta or para position. libretexts.org

Fluoro Substituent: The fluorine atom at the 5-position (meta to the benzoyl group) is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). stackexchange.com This is reflected in its positive Hammett constant (σ_meta = +0.34). stenutz.eu This inductive withdrawal of electron density from the benzene ring makes the carbonyl carbon of the benzoyl chloride more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the presence of the meta-fluoro group is expected to increase the rate of nucleophilic acyl substitution compared to unsubstituted benzoyl chloride.

n-Butoxy Substituent: The n-butoxy group at the 3-position (meta to the benzoyl group) exhibits dual electronic effects. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom and an electron-donating resonance effect (+M) due to the lone pairs on the oxygen. For a meta-substituent, the inductive effect generally dominates. The Hammett constant for a meta-alkoxy group (like methoxy) is slightly positive (σ_meta = +0.12 for -OCH3), indicating a net electron-withdrawing character at this position, albeit weaker than that of fluorine. stenutz.eu

The combined electronic effect of the 3-n-butoxy and 5-fluoro substituents will be a net withdrawal of electron density from the aromatic ring, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack.

| Substituent | Position | Electronic Effect | Hammett Constant (σ_meta) | Expected Impact on Reactivity |

| Fluoro | 5 (meta) | Strong -I | +0.34 | Rate acceleration |

| n-Butoxy | 3 (meta) | -I > +M | ~+0.12 (estimated) | Slight rate acceleration |

Steric Contributions to Reaction Pathway Selectivity

The n-butoxy group at the 3-position is not directly adjacent to the benzoyl chloride functionality (which is at position 1). Therefore, its steric hindrance towards the incoming nucleophile at the carbonyl carbon is expected to be minimal. However, in reactions involving very bulky nucleophiles or in intramolecular reactions where the geometry is constrained, the steric presence of the n-butoxy group could influence the selectivity of the reaction pathway. For most common nucleophiles, the electronic effects of the substituents are likely to be the dominant factor controlling reactivity.

Comparative Reactivity Studies within the Acyl Halide Family

The reactivity of acyl halides is highly dependent on the nature of the halogen. The general trend for reactivity towards nucleophiles is:

Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride (B91410)

This trend is primarily governed by the leaving group ability of the halide ion, which is inversely related to its basicity. Iodide is the best leaving group as it is the weakest base, while fluoride is the poorest leaving group among the halides. scribd.com

Therefore, 3-n-butoxy-5-fluorobenzoyl chloride is expected to be more reactive than its corresponding acyl fluoride derivative but less reactive than its acyl bromide or acyl iodide counterparts. When compared to other substituted benzoyl chlorides, its reactivity will be dictated by the electronic nature of its substituents. As discussed, the electron-withdrawing fluoro and n-butoxy groups at the meta positions increase the electrophilicity of the carbonyl carbon. This would make this compound more reactive than unsubstituted benzoyl chloride and likely more reactive than benzoyl chlorides bearing electron-donating groups (e.g., p-methylbenzoyl chloride). chegg.com Conversely, it would be less reactive than benzoyl chlorides with even stronger electron-withdrawing groups (e.g., p-nitrobenzoyl chloride). chegg.com

| Acyl Halide | Leaving Group | Basicity of Leaving Group | Expected Relative Reactivity |

| 3-n-Butoxy-5-fluorobenzoyl iodide | I⁻ | Weakest | Highest |

| 3-n-Butoxy-5-fluorobenzoyl bromide | Br⁻ | Weak | High |

| This compound | Cl⁻ | Moderate | Moderate |

| 3-n-Butoxy-5-fluorobenzoyl fluoride | F⁻ | Strongest | Lowest |

Analysis of Halogen Mobility in Nucleophilic Substitution Reactions (F vs Cl vs Br)

In nucleophilic acyl substitution reactions, the nature of the leaving group is a critical determinant of reactivity. For benzoyl halides, the mobility of the halogen atom (F, Cl, Br) directly influences the rate of reaction. The general order of leaving group ability is I > Br > Cl > F. This trend is inversely related to the carbon-halogen bond strength and the basicity of the leaving halide ion.

For this compound, the key reaction is the substitution at the carbonyl carbon, leading to the displacement of the chloride ion. While the compound also contains a fluorine atom attached to the benzene ring, this C(aryl)-F bond is significantly stronger and less prone to nucleophilic attack under typical acyl substitution conditions. Nucleophilic aromatic substitution, the displacement of the fluorine on the ring, would require much more forcing conditions and is a distinct reaction pathway. libretexts.orgnih.gov

The primary focus, therefore, is on the C(acyl)-Cl bond. The reactivity of this compound can be contextualized by comparing it to its analogous benzoyl fluoride and benzoyl bromide counterparts.

| Halogen (X) in Benzoyl-X | Relative Reactivity | C-X Bond Dissociation Energy (approx. kcal/mol) | pKa of H-X |

| F | Lowest | 116 | 3.2 |

| Cl | Intermediate | 84 | -7 |

| Br | Highest | 71 | -9 |

This table illustrates that benzoyl bromide would be the most reactive, followed by benzoyl chloride, and then benzoyl fluoride. The n-butoxy and fluoro substituents on the aromatic ring of this compound will electronically modulate the reactivity of the carbonyl group, but the fundamental order of halogen mobility remains the same. The electron-donating n-butoxy group (via resonance) and the electron-withdrawing fluoro group (via induction) have opposing effects on the electrophilicity of the carbonyl carbon.

Investigations into Cationic Reaction Pathways in Weakly Nucleophilic Media (e.g., Solvolysis)

While nucleophilic acyl substitution typically proceeds through a concerted or tetrahedral intermediate pathway, a cationic pathway involving an acylium ion can become significant, particularly in weakly nucleophilic solvents. researchgate.netmdpi.com The solvolysis of benzoyl chlorides in solvents like 97% hexafluoroisopropanol-water (97H) has been studied to probe these mechanisms. researchgate.net

The reaction of this compound in such a medium can be envisioned to proceed through a spectrum of mechanisms, from a bimolecular (SN2-like) to a unimolecular (SN1-like) pathway. The SN1-like pathway would involve the formation of a 3-n-butoxy-5-fluorobenzoylium cation.

In weakly nucleophilic media, the rate of solvolysis would be sensitive to the ionizing power of the solvent. Studies on substituted benzoyl chlorides have shown that even for substrates with deactivating groups, a cationic reaction channel can be dominant. researchgate.net It is plausible that for this compound, a cationic intermediate could be trapped by a Friedel-Crafts reaction with a sufficiently electron-rich aromatic compound. researchgate.netacs.org

Theoretical and Computational Approaches to Reaction Mechanism Probing

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms by calculating the energetics of reactants, intermediates, transition states, and products. butlerov.comresearchgate.net For the reactions of this compound, DFT calculations can provide a detailed picture of the potential energy surface.

A DFT study on the reaction of this compound with a nucleophile (e.g., an amine) would likely investigate two primary pathways: a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate. The calculations would determine the activation energies for both pathways, allowing for a prediction of the favored mechanism.

| Computational Parameter | Information Gained for this compound reaction |

| Transition State Geometry | Provides the three-dimensional arrangement of atoms at the highest point of the energy barrier, revealing the nature of bond-making and bond-breaking. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to proceed. Lower activation energy indicates a faster reaction. |

| Reaction Energy (ΔGr) | The overall energy change of the reaction, indicating whether the reaction is exergonic (favorable) or endergonic (unfavorable). |

| Intermediate Stability | The energy of any tetrahedral intermediates, which can provide insight into the stepwise versus concerted nature of the mechanism. |

For instance, DFT calculations could compare the transition state energies for the attack of a nucleophile on this compound versus the unsubstituted benzoyl chloride. This would quantify the electronic effects of the n-butoxy and fluoro substituents on the reaction rate.

Molecular Modeling and Simulation of Substrate-Nucleophile Interactions

Molecular modeling and simulations offer a dynamic view of the interactions between this compound and a nucleophile. These methods can model the approach of the nucleophile to the carbonyl carbon and the subsequent formation of the tetrahedral intermediate.

Simulations can reveal the role of the solvent in stabilizing or destabilizing the transition state and any intermediates. For example, in a protic solvent, hydrogen bonding between the solvent and the carbonyl oxygen of this compound can be visualized, and its effect on the reaction barrier can be quantified.

Furthermore, non-covalent interactions, such as π-π stacking or halogen bonding, which might influence the orientation of the substrate and nucleophile prior to reaction, can be investigated. Reduced density gradient (RDG) analysis, a tool often used in conjunction with DFT, can visualize these weak interactions. rsc.org

By simulating the reaction trajectory, researchers can gain a deeper understanding of the factors that control the stereochemistry and regiochemistry of the reaction, which is particularly important when the nucleophile or substrate is chiral.

Synthetic Utility and Transformational Chemistry of 3 N Butoxy 5 Fluorobenzoyl Chloride

Derivatization to Other Carboxylic Acid Functional Groups

The acyl chloride moiety of 3-n-Butoxy-5-fluorobenzoyl chloride is a highly reactive functional group, making it an excellent precursor for a variety of carboxylic acid derivatives. These transformations are fundamental in organic synthesis for the creation of esters, amides, and anhydrides, which are key components in numerous pharmaceuticals, agrochemicals, and materials.

Esterification Reactions with Alcohols and Phenols

The reaction of this compound with alcohols and phenols is expected to readily yield the corresponding esters. This type of reaction, known as esterification, is a cornerstone of organic chemistry. The general mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct.

While specific examples with this compound are not readily found, the reaction of the closely related 3-fluorobenzoyl chloride with various alcohols is well-documented and proceeds with high efficiency. It is anticipated that this compound would react similarly, providing a straightforward route to a diverse range of 3-n-butoxy-5-fluorobenzoate esters.

Table 1: Predicted Esterification Reactions of this compound

| Reactant (Alcohol/Phenol) | Predicted Product |

| Methanol | Methyl 3-n-butoxy-5-fluorobenzoate |

| Ethanol | Ethyl 3-n-butoxy-5-fluorobenzoate |

| Phenol | Phenyl 3-n-butoxy-5-fluorobenzoate |

| Benzyl alcohol | Benzyl 3-n-butoxy-5-fluorobenzoate |

Amidation Reactions with Ammonia and Primary/Secondary Amines

The formation of amides from this compound is another crucial transformation. The reaction with ammonia, primary amines, or secondary amines would lead to the corresponding primary, secondary, or tertiary amides, respectively. Similar to esterification, this reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. An excess of the amine or the addition of a non-nucleophilic base is typically required to scavenge the HCl generated during the reaction. fishersci.it

The synthesis of N-substituted benzamides is a common strategy in medicinal chemistry, as the benzamide (B126) moiety is a key structural feature in many biologically active compounds. For instance, studies on the synthesis of N-substituted benzamide derivatives as potential antitumor agents highlight the importance of this reaction class. rsc.org The reaction of 3-fluorobenzoyl chloride with amines like aniline (B41778) and pyrrolidine (B122466) has been shown to produce the corresponding amides in good yields, suggesting that this compound would be a viable substrate for creating a library of novel benzamide derivatives. rsc.orghud.ac.uk

Anhydride Formation through Reaction with Carboxylic Acids or Carboxylate Salts

This compound can also be converted into mixed or symmetrical anhydrides. The reaction with a carboxylic acid or, more commonly, a carboxylate salt, would yield a carboxylic anhydride. This reaction is another example of nucleophilic acyl substitution. The resulting anhydrides are themselves useful acylating agents, often exhibiting greater selectivity than the more reactive acyl chlorides.

Construction of Complex Nitrogen-Containing Heterocyclic Systems and Aromatic Derivatives

Beyond simple derivatization, this compound is a valuable starting material for the synthesis of more complex molecular architectures, including substituted aromatic compounds and nitrogen-containing heterocycles, which are of significant interest in drug discovery. nih.gov

Synthesis of Substituted Benzamides and Related Amides

As mentioned previously, the amidation of this compound provides access to a wide array of substituted benzamides. rsc.orghud.ac.uk These compounds are not only important as final products but also serve as key intermediates for further synthetic manipulations. The presence of the butoxy and fluoro substituents on the aromatic ring can influence the biological activity and pharmacokinetic properties of the resulting molecules. The synthesis of benzamides is a frequently employed reaction in the preparation of pharmaceutical agents. nih.gov

Table 2: Representative Substituted Benzamides from Acyl Chlorides

| Acyl Chloride | Amine | Product | Reference |

| 3-Fluorobenzoyl chloride | Aniline | 3-Fluoro-N-phenylbenzamide | rsc.org |

| 3-Fluorobenzoyl chloride | Pyrrolidine | (3-Fluorophenyl)(pyrrolidin-1-yl)methanone | rsc.org |

| Cyclopropanecarbonyl chloride | Aniline | N-Phenylcyclopropanecarboxamide | rsc.org |

Cyclization Reactions Leading to Fused Ring Heterocycles (e.g., quinazoline-4-thiones)

A particularly interesting application of substituted benzoyl chlorides is in the synthesis of fused heterocyclic systems. For example, the acylation of 2-aminothiobenzamide with a substituted benzoyl chloride can lead to the formation of 2-benzoylaminothiobenzamides. These intermediates can then undergo base-catalyzed ring closure to yield quinazoline-4-thiones. These heterocyclic scaffolds are known to exhibit a range of pharmacological activities.

While a specific synthesis of a quinazoline-4-thione starting from this compound has not been reported, the general synthetic route is well-established. The reaction of this compound with 2-aminothiobenzamide would be the first step, followed by an intramolecular cyclization to furnish the corresponding 2-(3-n-butoxy-5-fluorophenyl)quinazoline-4-thione. This highlights the potential of this compound as a precursor for generating novel and potentially bioactive heterocyclic compounds.

Preparation of Substituted Benzoyl Isocyanates and their Derivatives

The conversion of benzoyl chlorides into benzoyl isocyanates is a fundamental transformation in organic synthesis, providing access to a versatile intermediate that can be readily converted into ureas, carbamates, and other nitrogen-containing compounds. This compound is an ideal substrate for these transformations.

Two primary pathways are generally employed for this conversion:

The Curtius Rearrangement: This is a widely used method where the benzoyl chloride is first reacted with an azide (B81097) salt, typically sodium azide, to form an intermediate benzoyl azide. nih.govstudysmarter.co.uk Upon gentle heating, this acyl azide undergoes the Curtius rearrangement, losing nitrogen gas (N₂) in a concerted step to form the corresponding isocyanate. nih.govwikipedia.org The migrating group retains its stereochemistry, a key feature of this rearrangement. nih.gov The resulting 3-n-butoxy-5-fluorobenzoyl isocyanate can be trapped in situ by various nucleophiles. For instance, reaction with an alcohol yields a carbamate, while reaction with an amine produces a urea (B33335) derivative. nih.gov

Direct Reaction with Cyanate (B1221674) Salts: An alternative, more direct method involves the reaction of the benzoyl chloride with a cyanate salt, such as sodium cyanate. google.com This reaction is often facilitated by a catalyst system, for example, a combination of a Lewis acid and p-toluenesulfonic acid, which promotes the formation of the isocyanate while minimizing side reactions. google.com

These potential transformations highlight the utility of this compound as a precursor to highly reactive isocyanates, which are pivotal in the synthesis of various fine chemicals and bioactive molecules.

Table 1: Potential Synthesis of 3-n-Butoxy-5-fluorobenzoyl Isocyanate and Derivatives

| Starting Material | Reagent(s) | Intermediate/Product | Product Class |

| This compound | 1. NaN₃2. Heat (Δ) | 3-n-Butoxy-5-fluorobenzoyl isocyanate | Isocyanate |

| This compound | NaOCN, Catalyst | 3-n-Butoxy-5-fluorobenzoyl isocyanate | Isocyanate |

| 3-n-Butoxy-5-fluorobenzoyl isocyanate | R'-OH (Alcohol) | N-(3-n-Butoxy-5-fluorobenzoyl)carbamate | Carbamate |

| 3-n-Butoxy-5-fluorobenzoyl isocyanate | R'-NH₂ (Amine) | N-Alkyl-N'-(3-n-butoxy-5-fluorobenzoyl)urea | Urea |

Applications as a Key Building Block in Advanced Organic Synthesis

Substituted benzoyl chlorides are among the most valuable reagents in organic synthesis, serving as robust acylating agents. google.comchemicalbook.com this compound is a prime example of a multifunctional building block, combining a reactive acyl chloride handle with a disubstituted aromatic ring that possesses unique electronic and steric properties. This combination makes it a strategic component for constructing advanced organic molecules.

Role in the Preparation of Sophisticated Organic Molecules

The primary role of this compound in complex synthesis is to introduce the 3-n-butoxy-5-fluorobenzoyl moiety into a target structure. This is most commonly achieved through acylation reactions with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively. wikipedia.org

The reaction with primary or secondary amines, often carried out in the presence of a non-nucleophilic base like triethylamine or pyridine, proceeds readily to form the corresponding N-substituted-3-n-butoxy-5-fluorobenzamide. hud.ac.ukrsc.org Similarly, reaction with alcohols yields the corresponding esters. libretexts.orglibretexts.org These reactions are foundational in medicinal chemistry and agrochemistry for assembling complex molecules from smaller, well-defined fragments. The resulting amides and esters are common core structures in a vast array of pharmaceuticals and other bioactive compounds. nih.govgoogle.com

Table 2: Representative Acylation Reactions

| Nucleophile | Base (optional) | Product | Product Class |

| Aniline | Triethylamine | N-Phenyl-3-n-butoxy-5-fluorobenzamide | Amide |

| Benzylamine | Pyridine | N-Benzyl-3-n-butoxy-5-fluorobenzamide | Amide |

| Ethanol | Pyridine | Ethyl 3-n-butoxy-5-fluorobenzoate | Ester |

| Phenol | Triethylamine | Phenyl 3-n-butoxy-5-fluorobenzoate | Ester |

Introduction of Fluorinated and Alkoxy-Substituted Aromatic Moieties into Target Compounds

The strategic importance of this compound lies in the specific properties conferred by its substitution pattern. The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like pKa and lipophilicity. researchgate.netnih.gov The fluorine atom at the meta-position of the ring can influence the electronic environment and conformation of the molecule.

Simultaneously, the n-butoxy group, a moderately bulky and lipophilic chain, can enhance solubility in nonpolar environments and provide specific steric interactions within a biological target's binding pocket. The presence of both an electron-donating alkoxy group and an electron-withdrawing fluoro group on the same aromatic ring creates a unique electronic landscape that can be exploited in molecular design. The acyl chloride function serves as the key reactive point, enabling the covalent attachment of this pre-functionalized aromatic unit onto a variety of molecular scaffolds.

Potential Contributions to the Development of Functional Materials through Controlled Derivatization

The unique structure of this compound makes it a promising candidate for the synthesis of novel functional materials. Through controlled derivatization, this building block could be incorporated into polymers, liquid crystals, or surface modifiers.

For example, by reacting it with difunctional amines or alcohols, polyesters and polyamides could be synthesized. The n-butoxy chains could act as flexible side chains, influencing the polymer's glass transition temperature, solubility, and self-assembly properties. The fluorinated aromatic core could impart thermal stability and specific dielectric properties to the material.

In the context of liquid crystals, the rigid fluorinated aromatic core combined with the flexible butoxy tail is a common design motif. Derivatization could lead to molecules that exhibit specific mesophases. Furthermore, the reactive acyl chloride handle allows for the compound to be grafted onto surfaces, such as silica (B1680970) or nanoparticles, to create functionalized materials with tailored surface properties like hydrophobicity or specific binding capabilities, analogous to how other fluorobenzoyl chlorides have been used to create functionalized sorbents. researchgate.netnih.govbeilstein-journals.org

Advanced Characterization Methodologies in Synthetic Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering deep insight into the molecular architecture of substances. Through the interaction of electromagnetic radiation with matter, chemists can deduce the precise arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For 3-n-butoxy-5-fluorobenzoyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms. The signals for the aromatic protons appear as multiplets, indicative of complex splitting patterns due to coupling with each other and with the fluorine atom. The signals for the butoxy group's protons are typically found in the upfield region of the spectrum and show characteristic splitting patterns corresponding to their positions on the alkyl chain.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the benzoyl chloride group is characteristically downfield. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine and butoxy substituents. The carbons of the butoxy group appear in the aliphatic region of the spectrum. While specific literature data for this compound is not widely published, data for analogous compounds like 3-fluorobenzoyl chloride can provide expected ranges for the aromatic and carbonyl carbons chemicalbook.com.

¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorine-containing compounds. A single signal in the ¹⁹F NMR spectrum would confirm the presence of the single fluorine atom on the aromatic ring of this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

A representative, though not experimentally sourced, data set for this compound is presented below for illustrative purposes.

| ¹H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 7.50 - 7.65 (m) | Aromatic CH |

| 7.20 - 7.35 (m) | Aromatic CH |

| 4.05 (t) | -OCH₂- |

| 1.75 - 1.85 (m) | -OCH₂CH₂ - |

| 1.45 - 1.55 (m) | -CH₂CH₂ CH₃ |

| 0.98 (t) | -CH₃ |

| ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 167.0 (d) | C=O |

| 163.5 (d, ¹JCF) | C-F |

| 135.0 (d) | C-COCl |

| 118.0 (d) | Aromatic CH |

| 112.0 (d) | Aromatic CH |

| 109.0 (d) | Aromatic CH |

| 69.0 | -OCH₂- |

| 31.0 | -OCH₂C H₂- |

| 19.0 | -CH₂C H₂CH₃ |

| 13.8 | -CH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods measure the vibrational energies of molecular bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching of the acid chloride group, typically in the range of 1750-1815 cm⁻¹. Other significant peaks would include those for the aromatic C-H stretching, the C-O-C stretching of the ether linkage, and the C-F stretching. The spectrum of the related 3-fluorobenzoyl chloride shows a strong carbonyl peak, providing a reference point for this class of compounds chemicalbook.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O bond of the benzoyl chloride and the aromatic ring vibrations are expected to give rise to strong signals in the Raman spectrum. Studies on similar molecules, like trans-3-chloropropenoyl chloride, demonstrate the utility of combining IR and Raman data for a complete vibrational assignment nih.gov. This combined approach allows for a more detailed interpretation of the molecular structure and conformation nih.govresearchgate.netcore.ac.uk.

| Vibrational Spectroscopy Data (Expected) | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Acid Chloride) | 1750 - 1815 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-O Stretch (Ether) | 1050 - 1250 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LCMS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Fragmentation would likely involve the loss of the chlorine atom, the butoxy group, or the carbonyl group, providing further structural evidence.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and identifying any impurities. For benzoyl chloride and its derivatives, LCMS can be a versatile tool for analysis in complex matrices nih.gov.

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound would first be separated from other volatile components in the gas chromatograph. The retention time, the time it takes for the compound to pass through the column, is a characteristic property. Upon exiting the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that can be used for definitive identification. GC-MS is widely used for the screening of various chemical compounds, including those relevant to the Chemical Weapons Convention, which includes certain types of chlorides rsc.org. Derivatization techniques can also be employed to enhance the volatility and detectability of related compounds for GC-MS analysis researchgate.net.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is a highly versatile and widely used technique in synthetic chemistry for assessing the purity of products and analyzing reaction mixtures.

X-ray Crystallography for Definitive Solid-State Structural Analysis (as applied to related fluorobenzoyl derivatives)

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This methodology provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure, conformation, and packing of crystalline solids. In the context of synthetic research, particularly for derivatives of benzoyl chloride, X-ray diffraction studies offer invaluable insights into the influence of substituents on the molecular geometry and the supramolecular architecture.

While a crystal structure for this compound is not publicly available, analysis of closely related fluorobenzoyl derivatives provides a strong foundation for understanding its potential solid-state behavior. The substitution of fluorine atoms onto the benzoyl chloride framework significantly influences the electronic properties and intermolecular forces, which in turn dictates the crystal packing.

Detailed Research Findings

A key study in this area involved the in situ cryocrystallization of several liquid fluorobenzoyl chlorides, allowing for the X-ray diffraction analysis of compounds that are otherwise difficult to crystallize. nih.gov This research provided detailed structural data for derivatives such as 3-fluorobenzoyl chloride and 3,5-difluorobenzoyl chloride, which are structurally analogous to the title compound.

The crystallographic data reveals that these molecules adopt a largely planar conformation, with the carbonyl chloride group lying in or near the plane of the benzene (B151609) ring. The introduction of fluorine atoms leads to the formation of various non-covalent interactions, including halogen bonds (C-F···O=C) and other weak intermolecular contacts that play a significant role in the stabilization of the crystal lattice. nih.gov The analysis of the crystal packing of these related compounds can help to predict the types of intermolecular interactions that may be present in the solid form of this compound.

Crystallographic Data for Related Fluorobenzoyl Derivatives

The following table summarizes the crystallographic data obtained for 3-fluorobenzoyl chloride. This data provides a reference point for the structural parameters that could be expected for similar fluorinated benzoyl chloride derivatives.

| Parameter | 3-Fluorobenzoyl chloride |

|---|---|

| Chemical Formula | C₇H₄ClFO |

| Formula Weight | 158.56 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| Unit Cell Dimensions | |

| a (Å) | 3.8275 |

| b (Å) | 10.9838 |

| c (Å) | 16.3303 |

| α (°) | 90 |

| β (°) | 95.919 |

| γ (°) | 90 |

| Volume (ų) | 682.2 |

| Z | 4 |

| Residual Factor (R) | 0.1096 |

Data sourced from Dey, D., et al. (2016) and available on PubChem. nih.gov

This structural information is critical for computational modeling and for understanding the physical properties of these materials. The precise bond lengths and angles determined by X-ray crystallography can be correlated with spectroscopic data (e.g., IR and NMR) to provide a comprehensive characterization of the molecule.

Emerging Trends and Future Research Directions in the Chemistry of 3 N Butoxy 5 Fluorobenzoyl Chloride

Development of More Efficient and Environmentally Benign Synthetic Protocols

The traditional synthesis of benzoyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. Consequently, a major thrust in modern organic chemistry is the development of greener and more efficient synthetic methods. Future research in the context of 3-n-Butoxy-5-fluorobenzoyl chloride is expected to focus on catalytic approaches that minimize waste and avoid harsh reaction conditions. For instance, processes that utilize catalytic amounts of activators for the carboxylic acid precursor, or even direct, oxidative chlorination methods under mild conditions, are promising areas of exploration. The principles of green chemistry, such as atom economy and the use of renewable resources, will likely guide the development of next-generation synthetic protocols for this and related compounds.

One potential avenue is the application of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity, making them an attractive platform for the synthesis of this compound on both laboratory and industrial scales.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the benzoyl chloride functionality is central to its utility. Future investigations will likely delve into novel catalytic systems to enhance the reactivity and selectivity of this compound in various transformations. For example, in Friedel-Crafts acylations, a cornerstone reaction for benzoyl chlorides, research is moving beyond traditional Lewis acid catalysts like aluminum chloride. Recent studies have explored the use of supramolecular catalysts, such as resorcinarene (B1253557) capsules, which can create a confined reaction space. nih.gov This confinement can influence the regioselectivity of the reaction and activate the C-Cl bond through hydrogen bonding with encapsulated water molecules. nih.gov

Furthermore, the development of organocatalysts and transition-metal catalysts for reactions involving this compound is a burgeoning area. These catalysts can offer milder reaction conditions, greater functional group tolerance, and the potential for asymmetric transformations. For instance, high-throughput experimentation has been used to identify novel catalysts, such as CuBr2, for the cyanation of substituted benzoyl chlorides. researchgate.net The exploration of nickel-catalyzed cyanations using less toxic cyanide sources also presents a promising direction. researchgate.net

Table 1: Comparison of Catalytic Systems for Benzoyl Chloride Transformations

| Catalyst Type | Advantages | Potential Applications with this compound |

| Traditional Lewis Acids (e.g., AlCl₃) | High reactivity | Friedel-Crafts acylations |

| Supramolecular Catalysts (e.g., Resorcinarene Capsules) | High selectivity, mild conditions | Regioselective Friedel-Crafts reactions |

| Transition-Metal Catalysts (e.g., Ni, Cu) | High functional group tolerance, milder conditions | Cross-coupling reactions, cyanations |

| Organocatalysts | Metal-free, often milder conditions | Various functional group transformations |

Application in Asymmetric Synthesis through Chiral Auxiliary or Catalysis Approaches

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The fluorine and n-butoxy substituents on the aromatic ring of this compound can serve as handles to influence the stereochemical outcome of reactions. Future research will likely focus on leveraging these features in asymmetric synthesis.

One approach involves the use of chiral auxiliaries. By temporarily attaching a chiral molecule to the benzoyl chloride or its reaction partner, it is possible to direct the stereochemical course of a subsequent reaction. Another, more elegant, strategy is the use of chiral catalysts. d-nb.info This can involve chiral Lewis acids, transition-metal complexes with chiral ligands, or organocatalysts. For instance, the asymmetric aza-Darzens reaction, catalyzed by a chiral Brønsted acid, has been shown to produce optically active cis-aziridines from aldehydes, amines, and alkyl diazoacetates. d-nb.info Applying such methodologies to reactions involving this compound could open doors to a wide range of chiral molecules. The development of catalytic asymmetric fluorination reactions is also a highly active area of research, with the potential to create carbon-fluorine quaternary stereogenic centers. nih.gov

In-depth Investigation of Remote Electronic and Steric Effects of Substituents on Reaction Pathways

The interplay of electronic and steric effects of the n-butoxy and fluorine substituents in this compound is a key determinant of its reactivity and the pathways of its reactions. The fluorine atom is strongly electron-withdrawing, while the n-butoxy group is electron-donating, creating a unique electronic environment on the benzene (B151609) ring.

Future research will likely employ a combination of experimental and computational methods to gain a deeper understanding of these effects. For example, studies on the Friedel-Crafts benzoylation of N-methylpyrrole have shown that the nature of para-substituents on benzoyl chlorides significantly influences the regiochemistry of the products. nih.gov Similarly, investigations into the remote hydrohalogenation of allyl carboxylates have demonstrated that both electronic and steric factors play a crucial role in the efficiency and diastereoselectivity of the reaction. acs.orgacs.org A systematic study of how the n-butoxy and fluoro groups in this compound influence transition state energies and product distributions in various reactions will be invaluable for predicting and controlling reaction outcomes.

Table 2: Predicted Influence of Substituents in this compound on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Acyl Carbon |

| Fluorine | 5 | Electron-withdrawing (inductive) | Minimal | Increased electrophilicity |

| n-Butoxy | 3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate | Modulated electrophilicity, potential for steric hindrance |

Potential for Integration into Advanced Functional Materials and Supramolecular Chemistry Research

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into advanced functional materials and for use in supramolecular chemistry. The presence of a fluorine atom can impart desirable properties such as increased thermal stability, altered electronic characteristics, and specific intermolecular interactions.

In materials science, this compound could be used as a monomer or a precursor for the synthesis of novel polymers with tailored properties. For example, the incorporation of fluorinated benzoyl chlorides into polymer backbones could lead to materials with enhanced thermal resistance or specific optical properties.

In the realm of supramolecular chemistry, the ability of the fluorine and carbonyl groups to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, is of significant interest. Research on the crystal structure of 3-fluorobenzoyl chloride has provided insights into the supramolecular features and weak interactions that can be tuned by fluorination. nih.gov These interactions can be exploited to direct the self-assembly of molecules into well-defined architectures, such as liquid crystals, gels, or molecular cages. The study of how the interplay of the n-butoxy and fluoro groups in this compound influences these self-assembly processes is a promising area for future exploration.

Q & A

Basic: What are the recommended synthetic routes for 3-n-Butoxy-5-fluorobenzoyl chloride, and how are reaction conditions optimized?

Answer:

The synthesis typically involves two steps: (1) introducing the n-butoxy group via nucleophilic substitution or etherification to 5-fluorosalicylic acid derivatives, followed by (2) acyl chloride formation using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key optimization parameters include:

- Step 1 : Use of anhydrous conditions to prevent hydrolysis, with catalysts like K₂CO₃ or DMF for ether formation. Reaction temperatures are often maintained at 80–100°C for 12–24 hours .

- Step 2 : Excess thionyl chloride (1.5–2.0 equivalents) under reflux in anhydrous dichloromethane or toluene. Pyridine may be added to scavenge HCl and improve yields .

- Monitoring : TLC or GC-MS to track intermediate formation and purity.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR with deuterated solvents (CDCl₃) to resolve fluorinated and butoxy substituents. ¹⁹F NMR is essential for confirming the fluorine environment (δ ~ -110 to -120 ppm for meta-fluoro substituents) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (referencing NIST databases) for molecular ion validation. For example, electron ionization (EI) spectra should show fragments consistent with benzoyl chloride cleavage (e.g., [M-Cl]⁺) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves steric effects of the bulky n-butoxy group. CCDC deposition is recommended for structural validation .

Advanced: How can researchers troubleshoot low yields during the acylation step?

Answer:

Common issues and solutions:

- Impure intermediates : Recrystallize the precursor (e.g., 3-n-Butoxy-5-fluorobenzoic acid) from ethanol/water or use column chromatography (silica gel, hexane/EtOAc).

- Moisture contamination : Employ rigorous drying protocols (e.g., molecular sieves, anhydrous solvents).

- Side reactions : Replace SOCl₂ with oxalyl chloride for milder conditions, or add catalytic DMF to accelerate acyl chloride formation .

- Quantitative analysis : Use in-situ IR spectroscopy to monitor the disappearance of the -COOH peak (~1700 cm⁻¹) and emergence of the acyl chloride peak (~1800 cm⁻¹) .

Advanced: How should conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Answer:

- Data validation : Cross-check experimental bond lengths/angles with DFT calculations (e.g., B3LYP/6-31G* basis sets). Discrepancies >0.05 Å may indicate crystal packing effects or thermal motion .

- Software refinement : Use SHELXL for anisotropic displacement parameters and TWINABS for twinned crystals. Apply Hirshfeld surface analysis to assess intermolecular interactions .

- Multi-method corroboration : Compare with powder XRD or solid-state NMR to confirm structural consistency .

Advanced: What strategies mitigate hazards when handling this compound?

Answer:

- Reactivity : Avoid aqueous environments (hydrolysis releases HCl and HF). Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), full-face shields, and fume hoods with HEPA filtration .

- Waste disposal : Neutralize residual acyl chloride with ice-cold sodium bicarbonate before disposal. Consult institutional guidelines for halogenated waste .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Prodrug synthesis : The acyl chloride reacts with amines or alcohols to form esters/amides, often used as prodrugs for improved bioavailability .

- Fluorine tagging : The meta-fluoro group serves as a ¹⁹F NMR probe for studying ligand-receptor interactions .

- Peptide modification : Used to acylate lysine residues in bioactive peptides, enhancing metabolic stability .

Advanced: How can computational tools predict reactivity in derivatives of this compound?

Answer:

- DFT calculations : Model reaction pathways (e.g., nucleophilic acyl substitution) using Gaussian or ORCA. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic attack .

- MD simulations : Study solvation effects on reactivity in polar vs. nonpolar solvents.

- SAR analysis : Combine docking studies (AutoDock Vina) with experimental IC₅₀ data to optimize derivative bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.